

# spectroscopic data of 1-(2-Cyanophenyl)-3phenylurea (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-(2-Cyanophenyl)-3-phenylurea

Cat. No.: B088482

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An In-depth Technical Guide on the Spectroscopic Data of 1-(2-Cyanophenyl)-3-phenylurea

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2-Cyanophenyl)-3-phenylurea**, tailored for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols for its synthesis and summarizes its key spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Synthesis of 1-(2-Cyanophenyl)-3-phenylurea

A plausible and commonly employed method for the synthesis of **1-(2-Cyanophenyl)-3- phenylurea** involves the reaction of 2-cyanoaniline with phenyl isocyanate. This reaction is a nucleophilic addition of the primary amine to the isocyanate group, forming the urea linkage.

#### **Experimental Protocol**

#### Materials:

- 2-Cyanoaniline
- Phenyl isocyanate
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
- Stirring apparatus



- Reaction flask
- Apparatus for filtration and recrystallization

#### Procedure:

- In a clean, dry reaction flask, dissolve 1.0 equivalent of 2-cyanoaniline in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, add 1.0 equivalent of phenyl isocyanate dropwise at room temperature with continuous stirring.
- Allow the reaction mixture to stir at room temperature for several hours to overnight. The
  progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the resulting solid product is collected by filtration.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **1-(2-Cyanophenyl)-3-phenylurea**.

#### **Spectroscopic Data**

The following sections present the key spectroscopic data for **1-(2-Cyanophenyl)-3-phenylurea**. Where experimental data for the specific compound is not available, representative data from closely related analogs is provided and noted.

#### **Mass Spectrometry**

The mass spectrum of **1-(2-Cyanophenyl)-3-phenylurea** can be predicted to show characteristic ions corresponding to its molecular weight and common adducts. The predicted data is summarized in the table below.[1]



Adduct	Predicted m/z
[M+H] <sup>+</sup>	238.09749
[M+Na] <sup>+</sup>	260.07943
[M-H] <sup>-</sup>	236.08293
[M+NH <sub>4</sub> ] <sup>+</sup>	255.12403
[M+K] <sup>+</sup>	276.05337
[M]+	237.08966
[M]-	237.09076

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Precise experimental NMR data for **1-(2-Cyanophenyl)-3-phenylurea** is not readily available in the literature. However, based on the analysis of structurally similar compounds, the expected chemical shifts in <sup>1</sup>H and <sup>13</sup>C NMR spectra can be estimated. The following tables present representative data.

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz) - Representative Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.2	S	1H	-NH- (Urea)
~8.3	S	1H	-NH- (Urea)
~8.1-7.0	m	9Н	Aromatic Protons

Note: The chemical shifts for the NH protons of the urea linkage are expected to appear as singlets in the downfield region, typically above 8 ppm. The aromatic protons of both the cyanophenyl and phenyl rings will resonate in the range of 7.0-8.1 ppm.[2]

<sup>13</sup>C NMR (DMSO-d<sub>6</sub>, 100 MHz) - Representative Data



Chemical Shift (δ) ppm	Assignment
~152-155	C=O (Urea)
~140-110	Aromatic Carbons
~118	-C≡N (Nitrile)

Note: The carbonyl carbon of the urea is expected to be in the 152-155 ppm range. The aromatic carbons will have signals between 110 and 140 ppm, and the nitrile carbon will be in the region of 118 ppm.

### Infrared (IR) Spectroscopy

The IR spectrum of **1-(2-Cyanophenyl)-3-phenylurea** will exhibit characteristic absorption bands corresponding to its functional groups. The expected vibrational frequencies are listed below.

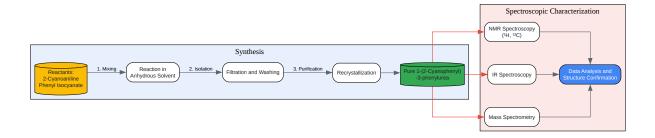
Wavenumber (cm <sup>-1</sup> )	Functional Group
~3300-3400	N-H Stretching (Urea)
~3100-3000	Aromatic C-H Stretching
~2220-2230	C≡N Stretching (Nitrile)
~1650-1700	C=O Stretching (Urea)
~1600, ~1480	Aromatic C=C Bending
~1500-1550	N-H Bending (Urea)

Note: The presence of a strong absorption band for the nitrile group around 2220-2230 cm<sup>-1</sup> and the carbonyl group of the urea at approximately 1650-1700 cm<sup>-1</sup> are key diagnostic peaks.

### **Experimental and Analytical Workflow**

The general workflow for the synthesis and characterization of **1-(2-Cyanophenyl)-3-phenylurea** is depicted in the following diagram.





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### References

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